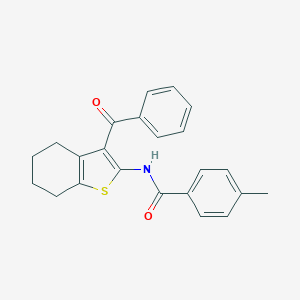
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide is a complex organic compound that features a benzamide core with a tetrahydrobenzothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions . The reaction is carried out in a microflow system to optimize the reaction kinetics and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to consistent product quality .
化学反応の分析
Types of Reactions
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic properties.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact mechanism depends on the specific biological context and the target receptor.
類似化合物との比較
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and relevance in Parkinson’s disease research.
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide is unique due to its specific combination of a benzamide core with a tetrahydrobenzothiophene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
444156-08-5 |
|---|---|
分子式 |
C23H21NO2S |
分子量 |
375.5g/mol |
IUPAC名 |
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C23H21NO2S/c1-15-11-13-17(14-12-15)22(26)24-23-20(18-9-5-6-10-19(18)27-23)21(25)16-7-3-2-4-8-16/h2-4,7-8,11-14H,5-6,9-10H2,1H3,(H,24,26) |
InChIキー |
LKWVBODZPXIGNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















